SDAD (NHS-SS-Diazirine)

Catalog No.
S3315642
CAS No.
1253202-38-8
M.F
C14H20N4O5S2
M. Wt
388.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SDAD (NHS-SS-Diazirine)

CAS Number

1253202-38-8

Product Name

SDAD (NHS-SS-Diazirine)

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate

Molecular Formula

C14H20N4O5S2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19)

InChI Key

NLPWBELUEANJAT-UHFFFAOYSA-N

SMILES

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O

SDAD (succinimidyl 2-[(4,4'-azipentanamido)ethyl]-1,3'-dithiopropionate) is a type of molecule known as a crosslinker. Crosslinkers are used in scientific research to link two molecules together. This can be helpful in studying protein-protein interactions, protein-drug interactions, and other biological processes.

Properties of SDAD

  • NHS group: SDAD contains a group called N-hydroxysuccinimide (NHS), which reacts readily with primary amines, a functional group commonly found in proteins. Source: Sigma-Aldrich:
  • Diazirine group: SDAD also contains a diazirine group, which is a light-sensitive group. When exposed to ultraviolet (UV) light, the diazirine group undergoes a reaction that can form a covalent bond with nearby molecules. Source: Santa Cruz Biotechnology:
  • Cleavable linker: SDAD contains a disulfide bond that can be cleaved by treatment with a reducing agent. This allows researchers to break the crosslink between the two molecules after they have been linked. Source: Thermo Fisher Scientific:
  • Membrane permeable: SDAD is membrane permeable, meaning it can pass through cell membranes. This makes it useful for studying interactions between proteins inside cells. Source: Santa Cruz Biotechnology:

Applications in Scientific Research

SDAD is used in a variety of scientific research applications, including:

  • Studying protein-protein interactions: SDAD can be used to crosslink proteins together to identify which proteins interact with each other. This information can be helpful in understanding how proteins function in cells. Source: Sigma-Aldrich:
  • Studying protein-drug interactions: SDAD can be used to study how drugs interact with proteins. This information can be helpful in developing new drugs. Source: Thermo Fisher Scientific:
  • Proximity labeling: SDAD can be used to identify molecules that are located near a specific protein of interest. This information can be helpful in understanding the function of the protein. Source: Sigma-Aldrich:

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

388.08751210 g/mol

Monoisotopic Mass

388.08751210 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-08-19

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